

Comprehensive Technical Profile: Sotagliflozin (ADME Properties)

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Compound Focus: Sotagliflozin

CAS No.: 1018899-04-1

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Drug Overview and Clinical Significance

Sotagliflozin (LX4211) represents a **novel therapeutic class** in diabetes management as a first-in-class **dual sodium-glucose co-transporter** (SGLT) 1 and 2 inhibitor. This small molecule exhibits a **20-fold higher selectivity** for SGLT2 ($IC_{50} = 1.8 \text{ nM}$) compared to SGLT1 ($IC_{50} = 36 \text{ nM}$), enabling simultaneous inhibition of renal glucose reabsorption and intestinal glucose absorption through its distinct dual mechanism of action [1]. The drug has demonstrated **significant clinical benefits** in both type 1 and type 2 diabetes, with recent Phase III trials (SOLOIST-WHF and SCORED) showing reduced cardiovascular deaths and heart failure hospitalizations in high-risk patients [2]. Unlike selective SGLT2 inhibitors, **sotagliflozin's** partial SGLT1 inhibition delays and blunts intestinal glucose absorption, resulting in **reduced postprandial glucose excursions** and **lower insulin levels** after meals, offering a unique approach to glycemic control [3]. The European Union has approved **sotagliflozin** as an adjunct to insulin therapy in type 1 diabetes patients with BMI $\geq 27 \text{ kg/m}^2$ who fail to achieve adequate glycemic control with optimal insulin therapy alone [2].

Comprehensive ADME Profile

Pharmacokinetic Parameters and Properties

Table 1: Absorption and Distribution Properties of **Sotagliflozin**

| Parameter | Value/Result | Experimental Conditions |
|---|--|---|
| Absorption | | |
| T _{max} (time to peak concentration) | 1.0 hour | Chinese healthy subjects, 200 mg & 400 mg MD [2] |
| Systemic exposure | Dose-proportional | 200 mg & 400 mg doses [2] |
| Accumulation ratio (Rac) | C _{max} : 1.57; AUC _T : 1.84 | Multiple dosing (8 days) [2] |
| Distribution | | |
| Apparent volume of distribution | Not quantitatively specified | Data derived from plasma concentration measurements [2] |
| Tissue distribution | SGLT1-rich tissues (intestine, heart, lungs) | Based on SGLT1 expression sites [1] |
| Special distribution feature | Higher intestinal lumen concentrations | Potentiates local SGLT1 inhibition [1] |

Table 2: Metabolism and Excretion Parameters of **Sotagliflozin**

| Parameter | Value/Result | Experimental Conditions |
|---------------------------|--|------------------------------|
| Metabolism | | |
| Primary metabolic pathway | Glucuronidation | Human studies [2] |
| Primary metabolite | LX4211-GLU (sotagliflozin-3-O-glucuronide) | Identification in plasma [2] |
| Metabolic features | Rapid formation, similar PK to parent | Multiple dose study [2] |

| Parameter | Value/Result | Experimental Conditions |
|-------------------------|--------------------------------|---|
| Excretion | | |
| Primary excretion route | Urinary glucose excretion | SGLT2 inhibition mechanism [1] [2] |
| UGE significance | Primary pharmacodynamic effect | Direct measure of SGLT2 inhibition [2] |
| Fecal excretion | Not quantitatively specified | Potential route for unabsorbed drug [4] |

Critical ADME Characteristics

Sotagliflozin demonstrates **favorable pharmacokinetic properties** supporting once-daily dosing, with **rapid absorption** ($T_{max} = 1.0$ hour) and **dose-proportional systemic exposure** across the therapeutic range (200-400 mg) [2]. The drug undergoes **moderate accumulation** (1.57-fold for C_{max} , 1.84-fold for AUC_{τ}) with repeated once-daily dosing, reaching steady state within 8 days [2]. The **glucuronidation metabolic pathway** produces the primary metabolite LX4211-GLU, which exhibits **similar pharmacokinetic features** to the parent compound and is not considered responsible for primary pharmacological activity [2].

The **distribution profile** is characterized by sufficient exposure to SGLT1-rich tissues, particularly the intestinal lumen where higher local concentrations enhance the inhibition of intestinal SGLT1, contributing to the **delayed glucose absorption** observed clinically [1]. This tissue distribution pattern underlies the **dual mechanism of action**, with SGLT2 inhibition in the kidney mediating urinary glucose excretion and SGLT1 inhibition in the intestine delaying postprandial glucose absorption [3]. The **primary excretory effect** is pharmacodynamically mediated through urinary glucose excretion rather than renal elimination of the parent compound, which is consistent with the drug's mechanism of action [2].

Experimental Protocols and Methodologies

Clinical Study Designs

Table 3: Key Clinical Study Designs for **Sotagliflozin** ADME Characterization

| Study Type | Design | Population | Key Assessments |
|-----------------------------------|---|---------------------------------|--|
| Phase I PK/PD [2] | Randomized, double-blind, placebo-controlled, multiple ascending dose | Chinese healthy subjects (N=24) | Plasma PK, urinary glucose excretion, safety |
| Intestinal Glucose Absorption [3] | Randomized, double-blind, 3-period crossover | Healthy adults (N=24) | Rate of appearance of oral glucose (R _a O), postprandial glucose, insulin |
| Mass Balance & Distribution [4] | Preclinical and clinical ADME | Animal models & human tissues | Radiolabeled drug distribution, tissue concentrations |

Analytical Methodologies

Pharmacokinetic Assessment: Plasma samples were collected pre-dose and at multiple time points post-dose (Day 1 and Day 8). **Liquid chromatography-mass spectrometry (LC-MS/MS)** was employed for quantitative analysis of **sotagliflozin** and its LX4211-GLU metabolite, using **specific mass transitions** for selective reaction monitoring (SRM). The lower limit of quantification was established to ensure precise measurement of plasma concentrations across the anticipated concentration range [2].

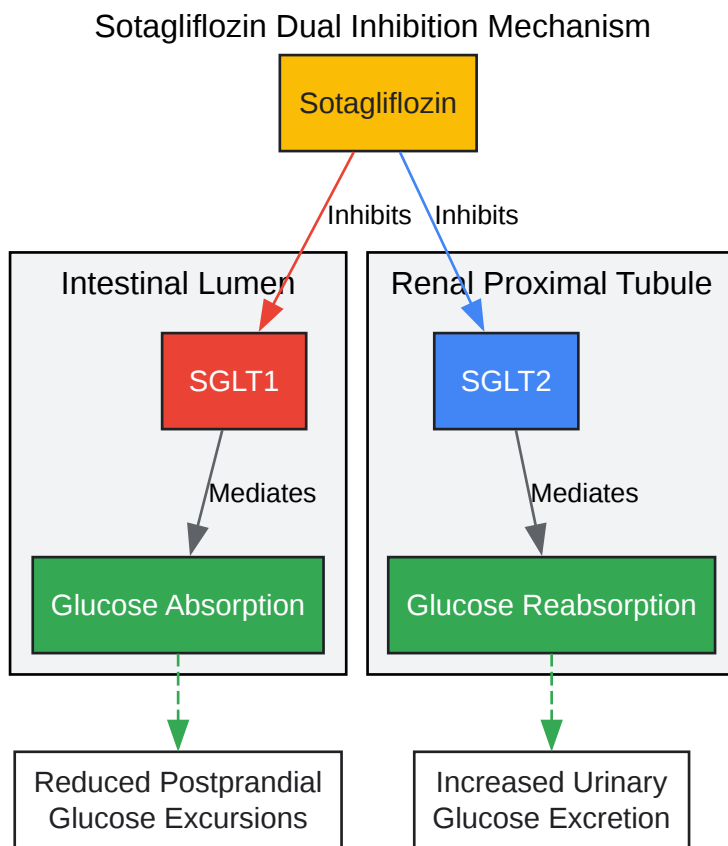
Pharmacodynamic Evaluation: The **dual glucose tracer method** was utilized to measure the rate of appearance of oral glucose (R_aO). Subjects received stable isotope-labeled glucose ([6,6-²H₂] glucose and [1-²H₁] glucose) with standardized mixed meals, combined with continuous [U-¹³C₆] glucose infusion. **Plasma enrichment profiles** were analyzed to distinguish between endogenous and exogenous glucose sources, providing precise measurement of intestinal glucose absorption kinetics under different treatment conditions [3].

Urinary Glucose Excretion: Urine samples were collected at specified intervals following drug administration. **Total glucose content** was quantified using standardized enzymatic assays, with **24-hour cumulative excretion** calculated as the primary endpoint reflecting SGLT2 inhibitory activity [2].

Mechanisms, Pathways, and Visualizations

Dual Inhibition Mechanism and Metabolic Pathway

The following diagram illustrates **sotagliflozin**'s dual mechanism of action targeting both intestinal SGLT1 and renal SGLT2 transporters:

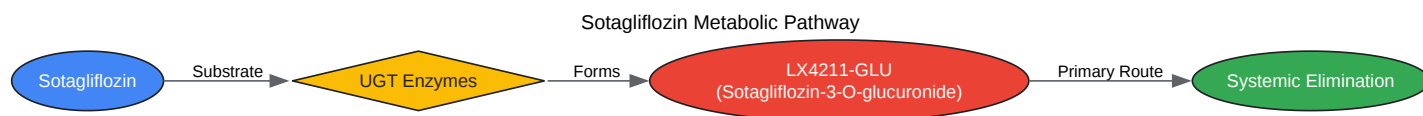


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Sotagliflozin's dual SGLT1/SGLT2 inhibition reduces glucose absorption and reabsorption, lowering postprandial glucose and increasing urinary glucose excretion [1] [3].

Metabolic Pathway Visualization

The metabolic transformation of **sotagliflozin** occurs primarily through glucuronidation, as depicted in the following pathway:



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Sotagliflozin is metabolized to LX4211-GLU via glucuronidation; this metabolite exhibits similar PK features to the parent drug [2].

Conclusion and Research Implications

Sotagliflozin demonstrates **favorable pharmacokinetic properties** including rapid absorption, dose-proportional exposure, and moderate accumulation with once-daily dosing. Its **unique dual inhibition profile** differentiates it from selective SGLT2 inhibitors, providing complementary mechanisms for glycemic control through both reduced renal glucose reabsorption and delayed intestinal glucose absorption. The **translational research approach** combining advanced analytical techniques (LC-MS/MS) with sophisticated clinical methodologies (dual glucose tracer) has enabled comprehensive characterization of its ADME properties and mechanism of action.

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